molecular formula C13H9F2NO B1453157 5-(3,5-Difluorobenzoyl)-2-methylpyridine CAS No. 1187169-35-2

5-(3,5-Difluorobenzoyl)-2-methylpyridine

Cat. No. B1453157
M. Wt: 233.21 g/mol
InChI Key: ZMVQQMODGIKUBA-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoyl chloride is a compound with the molecular formula C7H3ClF2O . It has an average mass of 176.548 Da and a monoisotopic mass of 175.984055 Da . It’s used as a pharmaceutical intermediate, organic intermediate, and in chemical synthesis .


Synthesis Analysis

3,5-Difluorobenzoyl chloride can be synthesized from 3,5-difluorobenzoic acid . The acid is dissolved in thionyl chloride and refluxed for 5 hours. Concentration under reduced pressure and removal of thionyl chloride affords crude 3,5-difluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzoyl chloride consists of a benzene ring substituted with two fluorine atoms and a benzoyl chloride group .


Physical And Chemical Properties Analysis

3,5-Difluorobenzoyl chloride is a clear light yellow liquid . It has a density of 1.5 and a refractive index of 1.50 . It reacts with water and is moisture sensitive .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 5-(3,5-Difluorobenzoyl)-2-methylpyridine, highlighting the importance of fluorinated compounds in enhancing molecular properties. For instance, the work on fluorine-containing pyrido[1,2-a]quinazolin-6-ones by Nosova et al. (2004) demonstrates how reactions of 2-aminopyridine derivatives with fluorinated benzoyl chlorides lead to compounds with significant structural and electronic properties, confirmed by NMR spectroscopy and heteronuclear experiments (Nosova et al., 2004).

Coordination Polymers and Complexes

The study of coordination polymers and complexes is a significant area of interest. Pedireddi and Varughese (2004) reported on Co(II) complexes involving dinitrobenzoic acid derivatives, showcasing the solvent-dependent formation of complex structures. This research provides insights into how substituents like fluorine or methyl groups affect the assembly and properties of coordination polymers (Pedireddi & Varughese, 2004).

Luminescence and Catalytic Properties

Luminescence and catalytic properties of metal complexes containing pyridine derivatives are explored in the literature. For example, Du et al. (2020) investigated lanthanide ternary complexes based on fluorobenzoic acid and dimethyl-bipyridine, revealing their crystal structures, thermoanalysis, and luminescent properties. These findings suggest potential applications in materials science and luminescent devices (Du et al., 2020).

Molecular Docking and Antimicrobial Studies

Research on new compounds often includes molecular docking and antimicrobial studies to explore biological applications. Shyma et al. (2013) synthesized oxadiazoline derivatives bearing a methylpyridine moiety, demonstrating their antimicrobial properties through molecular docking studies. This work underscores the potential of pyridine derivatives in developing new antimicrobial agents (Shyma et al., 2013).

Safety And Hazards

3,5-Difluorobenzoyl chloride is dangerous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(3,5-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-9(7-16-8)13(17)10-4-11(14)6-12(15)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVQQMODGIKUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225988
Record name (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorobenzoyl)-2-methylpyridine

CAS RN

1187169-35-2
Record name (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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